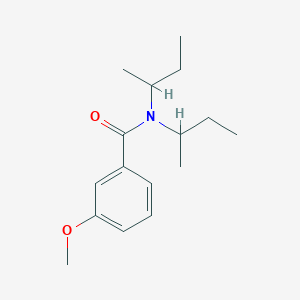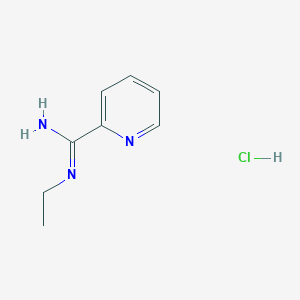![molecular formula C20H17ClN2O3 B6049729 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B6049729.png)
2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone, also known as CHM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CHM-1 belongs to the class of naphthoquinone derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Mecanismo De Acción
The exact mechanism of action of 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone is not fully understood, but it is believed to involve the inhibition of topoisomerase II, a key enzyme involved in DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death, which may explain the anticancer activity of 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to possess other biological activities, including anti-inflammatory and antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone is its potent anticancer activity against a wide range of cancer cell lines. However, its mechanism of action is not fully understood, which may limit its potential therapeutic applications. In addition, 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to have poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
Future research on 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone should focus on elucidating its mechanism of action, as well as its potential therapeutic applications in other disease conditions, such as diabetes and inflammation. In addition, efforts should be made to improve the solubility and bioavailability of 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone, which may enhance its potential as a therapeutic agent. Finally, more studies are needed to evaluate the safety and toxicity of 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone in animal models and humans.
Métodos De Síntesis
The synthesis of 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone involves the reaction of 3-chloroaniline with 4-morpholinecarboxaldehyde in the presence of a catalyst, followed by the cyclization of the resulting intermediate with 2-hydroxy-1,4-naphthoquinone. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 2-[(3-chlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
2-(3-chloroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-13-4-3-5-14(12-13)22-17-18(23-8-10-26-11-9-23)20(25)16-7-2-1-6-15(16)19(17)24/h1-7,12,22H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZRODUAHYUIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-5-(1-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6049648.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-methoxy-N,N-dimethylbenzenesulfonamide](/img/structure/B6049655.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6049663.png)
![N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6049669.png)
![7-(cyclopropylmethyl)-2-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049671.png)
![3-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6049684.png)
![2-{[2-(2-chlorophenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B6049694.png)


![4-bromo-2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6049710.png)
![2-chloro-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6049715.png)

![N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-yl)methyl]-N-propyl-1-propanamine](/img/structure/B6049737.png)
![[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6049739.png)